molecular formula C23H30F3N5O4S B14795638 2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

Cat. No.: B14795638
M. Wt: 529.6 g/mol
InChI Key: JVZHTUQIMBYDSX-UHFFFAOYSA-N
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Description

2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a sulfonylphenyl group

Preparation Methods

The synthesis of 2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the attachment of the sulfonylphenyl group. The reaction conditions typically involve the use of reagents such as trifluoromethyl iodide, sulfonyl chlorides, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and advanced purification methods.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.

Scientific Research Applications

2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include:

    N-Methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine: This compound shares the morpholine and piperidine moieties but lacks the pyrazole and trifluoromethyl groups.

    2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide dihydrochloride: This compound has a similar morpholine and piperidine structure but differs in the rest of the molecule.

These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.

Properties

Molecular Formula

C23H30F3N5O4S

Molecular Weight

529.6 g/mol

IUPAC Name

2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)

InChI Key

JVZHTUQIMBYDSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4

Origin of Product

United States

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